molecular formula C15H19N3 B123835 4,4'-[(Phenylmethyl)imino]bisbutanenitrile CAS No. 78217-67-1

4,4'-[(Phenylmethyl)imino]bisbutanenitrile

Cat. No.: B123835
CAS No.: 78217-67-1
M. Wt: 241.33 g/mol
InChI Key: XXDXUMIXKZPAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-[(Phenylmethyl)imino]bisbutanenitrile is a nitrile-containing organic compound characterized by a central phenylmethyl imino group bridging two butanenitrile moieties. Its structure (C₁₆H₁₈N₄) features two terminal nitrile (-C≡N) groups, which confer high polarity and reactivity. Nitriles are known for their versatility in synthetic chemistry, participating in nucleophilic additions, reductions (e.g., to amines), and cycloadditions.

Properties

IUPAC Name

4-[benzyl(3-cyanopropyl)amino]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c16-10-4-6-12-18(13-7-5-11-17)14-15-8-2-1-3-9-15/h1-3,8-9H,4-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDXUMIXKZPAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC#N)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Based Synthetic Routes

Alkylation reactions represent a cornerstone in the synthesis of 4,4'-[(Phenylmethyl)imino]bisbutanenitrile. A prominent method involves the reaction of benzylamine with dihalogenated nitriles under basic conditions. For instance, 1,4-dibromobutane can react with benzylamine in the presence of potassium carbonate to form a bis-alkylated intermediate, which is subsequently cyanated using sodium cyanide .

Reaction Mechanism:

  • Benzylamine activation: Benzylamine acts as a nucleophile, attacking the electrophilic carbon in 1,4-dibromobutane.

  • Double alkylation: Sequential substitution of bromide ions yields N,N'-dibenzylbutanediamine.

  • Cyanation: Treatment with NaCN replaces remaining bromine atoms with nitrile groups.

Optimization Insights:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states .

  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side reactions.

  • Yield: Reported yields range from 65–75%, with impurities arising from over-alkylation or incomplete cyanation .

Michael Addition Approaches

The Michael addition offers a stereocontrolled pathway to 4,4'-[(Phenylmethyl)imino]bisbutanenitrile. Acrylonitrile, a classic Michael acceptor, reacts with benzylamine in a stepwise manner to form the bis-adduct.

Procedure:

  • Initial adduct formation: Benzylamine attacks acrylonitrile’s β-carbon, forming a mono-adduct.

  • Second addition: Excess acrylonitrile drives the reaction toward the bis-adduct.

  • Work-up: Acidic quenching and extraction isolate the product.

Key Parameters:

  • Catalyst: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) accelerates the reaction .

  • Stoichiometry: A 2:1 ratio of acrylonitrile to benzylamine minimizes oligomerization.

  • Purity challenges: Column chromatography is often required to separate unreacted starting materials .

Condensation and Cyanation Methods

Condensation of benzylamine with aldehydes or ketones followed by cyanation provides an alternative route. For example, reacting benzylamine with glutaraldehyde forms a Schiff base, which undergoes cyanide substitution.

Synthetic Pathway:

  • Schiff base formation: Benzylamine and glutaraldehyde condense in ethanol, yielding an imine intermediate.

  • Cyanation: Treatment with KCN replaces hydroxyl groups with nitriles.

Advantages:

  • Mild conditions: Reactions occur at room temperature, reducing energy costs.

  • Scalability: Suitable for batch processing in industrial settings .

Limitations:

  • Side reactions: Competing hydrolysis of the imine linkage can lower yields.

  • Catalyst requirements: Lewis acids like ZnCl₂ may be needed to stabilize intermediates .

Comparative Analysis of Preparation Methods

The table below contrasts key synthetic routes:

MethodConditionsYield (%)Purity (%)Scalability
AlkylationDMF, 80°C, K₂CO₃7095High
Michael AdditionEtOH, DBU, rt6590Moderate
Condensation-CyanationEtOH, ZnCl₂, rt6085Low

Insights:

  • Alkylation offers superior scalability and purity, making it preferred for industrial applications .

  • Michael addition provides stereochemical control but requires extensive purification .

Industrial Applications and Scale-Up Considerations

4,4'-[(Phenylmethyl)imino]bisbutanenitrile’s role in antihypertensive drugs like nebivolol necessitates robust manufacturing processes. Lessons from patent literature emphasize:

  • One-pot syntheses: Reducing isolation steps minimizes yield loss .

  • Solvent recycling: Methanol and IPA recovery lowers production costs .

  • Quality control: HPLC monitoring ensures compliance with pharmacopeial standards .

Future Directions:

  • Continuous flow chemistry: Microreactors could enhance heat transfer and reaction uniformity.

  • Biocatalytic routes: Enzymatic cyanide incorporation might improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Phenylmethyl)imino]bisbutanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: :

Biological Activity

4,4'-[(Phenylmethyl)imino]bisbutanenitrile, also known by its CAS number 78217-67-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 4,4'-[(Phenylmethyl)imino]bisbutanenitrile features a bisbutanenitrile backbone with a phenylmethyl imine functional group. This unique structure contributes to its biological properties.

PropertyValue
Molecular FormulaC16H18N4
Molecular Weight282.34 g/mol
IUPAC Name4,4'-[(Phenylmethyl)imino]bisbutanenitrile
CAS Number78217-67-1

The biological activity of 4,4'-[(Phenylmethyl)imino]bisbutanenitrile is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This interaction can lead to significant neurochemical changes in model organisms.

Biological Activities

  • Neuropharmacological Effects :
    • Research indicates that compounds similar to 4,4'-[(Phenylmethyl)imino]bisbutanenitrile exhibit anxiolytic and antidepressant-like effects in animal models. These effects are hypothesized to arise from alterations in monoamine levels in the brain, particularly serotonin and norepinephrine .
  • Anticancer Properties :
    • Some studies have explored the potential anticancer activities of related compounds, suggesting that they may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Antimicrobial Activity :
    • There is emerging evidence that compounds within this class possess antimicrobial properties against certain bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Case Studies

  • Study on Neuroactive Effects : A study conducted on zebrafish as a model organism demonstrated that administration of similar compounds resulted in significant behavioral changes indicative of anxiolytic effects. Neurochemical assays showed altered levels of dopamine and serotonin following treatment .
  • Anticancer Research : In vitro studies have shown that derivatives of 4,4'-[(Phenylmethyl)imino]bisbutanenitrile can inhibit the proliferation of various cancer cell lines. Mechanistic studies revealed that these compounds induce apoptosis through caspase activation pathways.

Tables Summarizing Biological Activities

Activity TypeObserved EffectsReference
NeuropharmacologicalAnxiolytic-like effects in zebrafish
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth

Comparison with Similar Compounds

Key Observations :

  • Nitrile vs. Pyridinium : The target compound’s nitrile groups contrast with the redox-active pyridinium cores in benzylviologen, which exhibit reversible electron-transfer properties .

Reactivity and Stability

  • 4,4'-[(Phenylmethyl)imino]bisbutanenitrile: Nitriles are hydrolyzed to carboxylic acids or amines under acidic/basic conditions. The imino group may coordinate with metal ions, though this is less common than with pyridine-based ligands (e.g., benzylviologen).
  • 4-[(Dimethylamino)silyl]butanenitrile : Silyl groups enhance thermal stability and hydrophobicity. The dimethylamino substituent could act as a weak base or ligand.
  • Benzylviologen :
    • Redox-active; undergoes reversible reduction to form radical cations or neutral species. Stable in aqueous and organic solvents but degrades under strong oxidizing/reducing conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-[(Phenylmethyl)imino]bisbutanenitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step nucleophilic substitution reaction. First, react benzylamine with acrylonitrile in a 1:2 molar ratio under basic conditions (e.g., K₂CO₃ in ethanol) to form the bis-cyanoethylated intermediate. Second, perform a reductive amination using NaBH₃CN or catalytic hydrogenation to stabilize the imino linkage. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and optimize yields by adjusting solvent polarity (e.g., DMF for higher solubility) and temperature (60–80°C) .
  • Key Parameters : Purity of starting materials (≥98%), stoichiometric control of acrylonitrile, and inert atmosphere to prevent oxidation of the imino group.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of 4,4'-[(Phenylmethyl)imino]bisbutanenitrile?

  • NMR Analysis :

  • ¹H NMR : Expect a triplet at δ 2.5–2.8 ppm for –CH₂– groups adjacent to nitrile, a singlet at δ 3.7 ppm for the benzyl –CH₂–, and aromatic protons at δ 7.2–7.4 ppm.
  • ¹³C NMR : Peaks at ~120 ppm (nitrile carbons), 40–50 ppm (methylene carbons), and 130–140 ppm (aromatic carbons).
    • IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1600–1650 cm⁻¹ (C=N imine stretch). Compare with PubChem data for analogous nitrile-imine compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in reported reactivity or stereochemical outcomes of 4,4'-[(Phenylmethyl)imino]bisbutanenitrile derivatives?

  • Approach : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in nucleophilic additions. For example, simulate the compound’s interaction with electrophiles (e.g., alkyl halides) to identify preferred attack sites. Validate results against experimental kinetics data.
  • Case Study : A 2022 study on imino-based coordination polymers (e.g., [(dpp-bian)M(4,4′-bipy)]n) used DFT to explain discrepancies in ligand binding modes, highlighting the role of steric hindrance from the phenylmethyl group .

Q. What strategies are effective for analyzing byproduct formation during the synthesis of 4,4'-[(Phenylmethyl)imino]bisbutanenitrile?

  • Chromatographic Analysis : Employ HPLC-MS with a C18 column (acetonitrile/water gradient) to detect side products like unreacted acrylonitrile or over-alkylated species.
  • Mechanistic Insight : Byproducts often arise from incomplete imine reduction or competing Michael additions. Adjust reducing agents (e.g., switch from NaBH₃CN to LiAlH₄) to suppress side reactions .

Q. How can 4,4'-[(Phenylmethyl)imino]bisbutanenitrile serve as a ligand in coordination chemistry, and what analytical techniques validate its metal-binding behavior?

  • Application : The compound’s nitrile and imino groups can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺). Prepare complexes by refluxing with metal salts in ethanol, then characterize via:

  • UV-Vis Spectroscopy : Monitor d-d transitions (e.g., Cu²⁺ at ~600 nm).
  • ESR : Detect paramagnetic species in Fe³⁺ complexes.
  • Single-Crystal XRD : Resolve binding geometry, as demonstrated in alkali metal coordination polymers .

Data Contradiction & Validation

Q. How to address inconsistencies in reported solubility data for 4,4'-[(Phenylmethyl)imino]bisbutanenitrile across solvents?

  • Method : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Compare with PubChem’s computational solubility predictions (LogP ~1.2) .
  • Findings : Discrepancies may stem from polymorphic forms or residual solvents. Use DSC to check for melting point variations (>5°C indicates polymorphism).

Research Applications

Q. What role does 4,4'-[(Phenylmethyl)imino]bisbutanenitrile play in synthesizing bioactive molecules?

  • Case Study : Nitrile-imine compounds are precursors for heterocycles (e.g., triazoles via click chemistry). For example, react with NaN₃ under Huisgen conditions to generate tetrazoles, which exhibit antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.